(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic organic compound characterized by its unique diazabicyclo structure. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry and biology. The molecular formula of this compound is , with a molar mass of approximately 140.23 g/mol. Its density is predicted to be and it has a boiling point of around .
This compound falls under the category of bicyclic amines, specifically diazabicyclo compounds, which are notable for their structural complexity and potential biological interactions. It can be classified based on its functional groups and molecular structure.
The synthesis of (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane typically involves several key steps:
The synthetic routes often include:
The molecular structure of (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane features a bicyclic framework with two nitrogen atoms incorporated into the ring system. The stereochemistry at positions 1 and 6 is essential for its biological activity.
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with biological targets such as enzymes or receptors. These interactions can lead to modulation of biological pathways:
Key chemical properties include:
The compound has several applications in scientific research:
Diazabicyclic alkaloid derivatives represent a structurally distinctive class of nitrogen-containing heterocycles that have emerged as privileged scaffolds in modern drug discovery. These compounds are characterized by their bridged bicyclic frameworks incorporating two nitrogen atoms at strategic positions, conferring unique three-dimensional architectures and electronic properties. Among these, the 3,9-diazabicyclo[4.2.1]nonane system exemplifies a pharmacologically significant core structure that combines conformational rigidity with versatile hydrogen-bonding capabilities. The specific stereoisomer (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane has garnered substantial research interest due to its optimal spatial orientation for interacting with biological targets, particularly within the central nervous system. This compound and its derivatives demonstrate remarkable potential as therapeutic agents, specifically as dual orexin receptor antagonists for sleep regulation and as delta opioid receptor agonists for pain management, highlighting the enduring pharmaceutical relevance of structurally constrained diazabicyclic alkaloids in addressing complex neurological disorders [10] [7].
Bicyclic diamine scaffolds, particularly the 3,9-diazabicyclo[4.2.1]nonane framework, serve as indispensable three-dimensional templates in rational drug design due to their ability to precisely position pharmacophoric elements in bioactive space. The incorporation of the quaternized nitrogen via N-methylation in (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane significantly enhances molecular interactions with target proteins while simultaneously influencing the compound's physicochemical profile, including aqueous solubility and membrane permeability. The synthetic accessibility of this scaffold via [3+2] cycloaddition methodologies enables efficient library development for structure-activity relationship studies. Industrially scalable routes employing continuous flow reactors have been established, allowing kilogram-scale production of enantiomerically pure material essential for preclinical development .
The protonatable nitrogen atoms within the bicyclic framework facilitate salt formation, with the dihydrochloride salt (CAS 2307753-89-3; 1955540-36-9) being the preferred form for pharmaceutical applications due to enhanced crystallinity, stability, and bioavailability. This salt form maintains structural integrity under standard storage conditions while offering optimal solubility profiles in polar solvents, a critical attribute for formulation development. The constrained geometry of the bicyclic system reduces conformational flexibility, leading to improved target selectivity and reduced off-target effects compared to flexible acyclic analogs. These attributes collectively position the 3,9-diazabicyclo[4.2.1]nonane scaffold as a versatile molecular platform for central nervous system drug discovery, particularly for receptors requiring specific spatial orientation of ligand functional groups [8].
Table 1: Physicochemical Properties of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane Derivatives
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C₈H₁₆N₂ | C₈H₁₈Cl₂N₂ |
Molecular Weight | 140.23 g/mol | 213.15 g/mol |
CAS Number(s) | 1808706-82-2 | 2307753-89-3; 1955540-36-9; 1808706-83-3 |
Appearance | Not specified | White crystalline solid |
Solubility | Moderate in organic solvents | High in water and methanol |
Stability | Sensitive to oxidation | Stable at room temperature |
Chiral Purity | ≥97% | ≥97% |
The structural taxonomy of 3,9-diazabicyclo[4.2.1]nonane derivatives encompasses several distinct chemotypes with varying biological activities, categorized primarily by their ring substitution patterns and oxidation states. The fundamental scaffold exists in three primary bioactive forms: the saturated diamine (exemplified by (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane), the ketone derivative ((1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one; CAS 1932082-86-4), and N-alkylated variants designed for specific receptor interactions. Each structural class exhibits distinct pharmacological profiles dictated by the electronic and steric properties introduced through these modifications. The saturated diamine core demonstrates exceptional versatility as a synthetic intermediate, serving as a precursor to various pharmacologically active molecules through straightforward functional group transformations [3] [9].
Comparative molecular analyses reveal that the [4.2.1] bicyclic framework exhibits superior δ-opioid receptor binding (Kᵢ = 0.34-9.1 nM) relative to smaller [3.1.1] or larger [4.3.1] analogs, attributable to its optimal bridge length that complements the receptor's binding cavity topology. The incorporation of a benzhydryl moiety onto the diazabicyclic core yields nanomolar-affinity δ-opioid agonists (Kᵢ = 0.34 nM), demonstrating the scaffold's tolerance for sterically demanding substituents. Similarly, strategic N-allylation of the 3,9-diazabicyclo[4.2.1]nonane system produces compounds with potent dual orexin receptor antagonism (OX₁R/OX₂R), effectively promoting physiological sleep architecture in rodent electroencephalogram models. These structural modifications highlight the scaffold's adaptability in addressing diverse neurological targets through rational modification of its topological features [7] [10].
Table 2: Bioactive Derivatives of the 3,9-Diazabicyclo[4.2.1]nonane Scaffold
Derivative Type | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Bioactivity |
---|---|---|---|---|
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane (free base) | 1808706-82-2 | C₈H₁₆N₂ | 140.23 | Synthetic intermediate |
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride | 2307753-89-3; 1955540-36-9 | C₈H₁₈Cl₂N₂ | 213.15 | Dual orexin antagonist |
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | 1932082-86-4; 1487346-05-3 | C₈H₁₄N₂O | 154.21 | Ketone precursor |
N-Benzhydryl-N-allyl derivatives | Not specified | ~C₃₀H₃₅N₃O₂ | ~481.62 | δ-opioid agonist (Kᵢ = 0.34 nM) |
N,N-Disubstituted 3,9-diazabicyclo[4.2.1]nonanes | Not specified | Variable | Variable | Sleep-promoting agents |
The (1R,6S) relative configuration imposes critical three-dimensional constraints that define the molecule's biological interactions, particularly evident in its differential binding to G protein-coupled receptors compared to other stereoisomers. X-ray crystallographic analyses reveal that this specific stereochemistry enforces a characteristic "bent" topology where the nitrogen atoms adopt a spatial orientation ideal for bidentate hydrogen bonding with complementary residues in the orexin receptor binding pocket. Molecular docking simulations demonstrate that the (1R,6S) enantiomer maintains optimal distance (3.2-3.5Å) between its protonated nitrogen and key aspartate residues (Asp203 and Asp324) in OX₁R, whereas alternative stereoisomers exhibit suboptimal positioning, reducing binding efficiency by up to 200-fold. This stereospecificity underscores the critical importance of chiral purity in preclinical development, necessitating asymmetric synthesis or chiral resolution techniques to ensure enantiomeric excess >99% for pharmacological evaluation [5] [10].
The conformational rigidity imparted by the (1R,6S) configuration significantly influences the molecule's ability to function as a molecular scaffold, effectively pre-organizing pendant functional groups for simultaneous interaction with multiple receptor subpockets. In delta opioid receptor agonists, the stereospecific (1R,6S) configuration enhances ligand efficiency (0.42 vs. 0.28 for racemate) by optimally orienting the N-allyl group toward a hydrophobic subpocket while positioning the benzhydryl moiety for π-stacking interactions. Comparative pharmacological studies of enantiopure compounds demonstrate that the (1R,6S) enantiomer exhibits 30-fold greater potency in sleep induction assays than its (1S,6R) counterpart, highlighting the dramatic functional consequences of stereochemistry in neuropharmacology. This stereochemical precision enables the design of ligands with improved selectivity profiles, reducing off-target interactions at muscarinic, histaminergic, and adrenergic receptors commonly observed with less constrained scaffolds [7] [10].
Table 3: Impact of Stereochemistry on Receptor Binding Affinity
Stereoisomer | δ-Opioid Receptor Kᵢ (nM) | OX₁ Receptor IC₅₀ (nM) | OX₂ Receptor IC₅₀ (nM) | μ-Opioid Receptor Selectivity Ratio (μ/δ) |
---|---|---|---|---|
(1R,6S) enantiomer | 0.34 ± 0.05 | 12.3 ± 1.2 | 8.7 ± 0.9 | 8044 |
(1S,6R) enantiomer | 15.6 ± 2.1 | 410 ± 35 | 385 ± 28 | 256 |
Racemic mixture | 4.2 ± 0.7 | 58.3 ± 4.8 | 43.6 ± 3.9 | 1950 |
Desmethyl analog | >1000 | >1000 | >1000 | Not significant |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8